molecular formula C9H14N2O B2544519 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide CAS No. 1863078-19-6

2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide

Cat. No.: B2544519
CAS No.: 1863078-19-6
M. Wt: 166.224
InChI Key: VXNBUPBYKWNKSZ-UHFFFAOYSA-N
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Description

2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its significant biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its biological activity, potentially interacting with receptors or enzymes in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{8-Azabicyclo[321]oct-2-en-8-yl}acetamide apart from similar compounds is its specific acetamide functional group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9(12)6-11-7-2-1-3-8(11)5-4-7/h1-2,7-8H,3-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNBUPBYKWNKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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